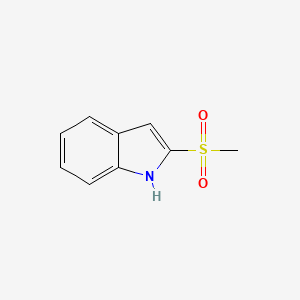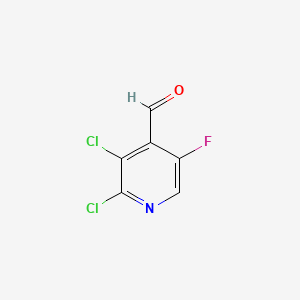
2,3-Dichloro-5-fluoroisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-5-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H2Cl2FNO and a molecular weight of 193.99 g/mol It is characterized by the presence of chlorine, fluorine, and aldehyde functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-fluoroisonicotinaldehyde typically involves the introduction of chlorine and fluorine atoms onto the isonicotinaldehyde framework. One common method is the halogenation of isonicotinaldehyde using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-fluoroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,3-Dichloro-5-fluoroisonicotinic acid.
Reduction: 2,3-Dichloro-5-fluoroisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-5-fluoroisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroisonicotinaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoroisonicotinaldehyde: Lacks the chlorine atoms, which may result in different chemical and biological properties.
2,3-Dichloro-5-fluorobenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness
2,3-Dichloro-5-fluoroisonicotinaldehyde is unique due to the combination of chlorine, fluorine, and aldehyde functional groups on a pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H2Cl2FNO |
|---|---|
Molecular Weight |
193.99 g/mol |
IUPAC Name |
2,3-dichloro-5-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H2Cl2FNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1-2H |
InChI Key |
XAKHCIJFHOFENR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B13460042.png)
![3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13460043.png)
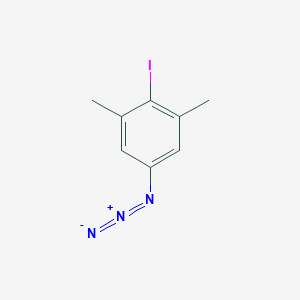
![Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13460054.png)

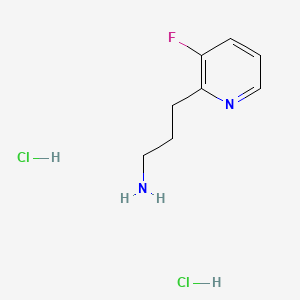

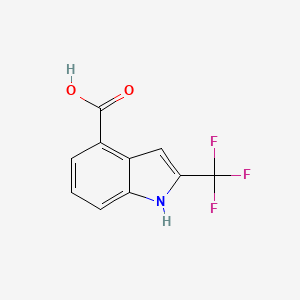
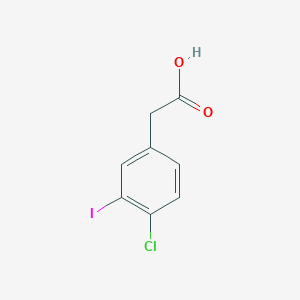
![(2-ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B13460093.png)
![1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea](/img/structure/B13460096.png)

![tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate](/img/structure/B13460108.png)
